molecular formula C5H2BrFIN B13897803 3-Bromo-4-fluoro-2-iodopyridine

3-Bromo-4-fluoro-2-iodopyridine

Cat. No.: B13897803
M. Wt: 301.88 g/mol
InChI Key: NKFSYYFKPQQOBY-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine substituents on the pyridine ring makes this compound highly versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination, fluorination, and iodination of pyridine. For example, 3-Bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further iodination to yield this compound.

Industrial Production Methods

Industrial production methods for fluoropyridine compounds often involve optimized reaction conditions to achieve high yields and purity. For instance, the use of anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions can facilitate the fluorination and bromination steps . These methods are designed to be scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine substituents on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties, making it highly valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C5H2BrFIN

Molecular Weight

301.88 g/mol

IUPAC Name

3-bromo-4-fluoro-2-iodopyridine

InChI

InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H

InChI Key

NKFSYYFKPQQOBY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Br)I

Origin of Product

United States

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